Tris(nonylphenyl) phosphite

Catalog No.
S599447
CAS No.
16784-72-8
M.F
C45H69O3P
(CH3(CH2)8C6H4O)3P
C45H69O3P
M. Wt
689 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(nonylphenyl) phosphite

CAS Number

16784-72-8

Product Name

Tris(nonylphenyl) phosphite

IUPAC Name

tris(2-nonylphenyl) phosphite

Molecular Formula

C45H69O3P
(CH3(CH2)8C6H4O)3P
C45H69O3P

Molecular Weight

689 g/mol

InChI

InChI=1S/C45H69O3P/c1-4-7-10-13-16-19-22-31-40-34-25-28-37-43(40)46-49(47-44-38-29-26-35-41(44)32-23-20-17-14-11-8-5-2)48-45-39-30-27-36-42(45)33-24-21-18-15-12-9-6-3/h25-30,34-39H,4-24,31-33H2,1-3H3

InChI Key

WGKLOLBTFWFKOD-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=CC=C1OP(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC=C3CCCCCCCCC

Solubility

In water, <0.6 mg/L at 24 °C, pH 7 (OECD Guideline 105 (Water Solubility))
In water, <0.05 mg/L (indirect solubility method)
In water, 6.9X10-7 mg/L at 25 °C (fragment estimation)
Solubility in water, g/100ml: 4.1

Synonyms

Phosphorous acid tris(2-nonylphenyl) ester

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OP(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC=C3CCCCCCCCC

Description

The exact mass of the compound Tris(nonylphenyl) phosphite is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, <0.6 mg/l at 24 °c, ph 7 (oecd guideline 105 (water solubility))in water, <0.05 mg/l (indirect solubility method)in water, 6.9x10-7 mg/l at 25 °c (fragment estimation)solubility in water, g/100ml: 4.1. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant. However, this does not mean our product can be used or applied in the same or a similar way.

Tris(nonylphenyl) phosphite is a chemical compound with the molecular formula C45H69O3P\text{C}_{45}\text{H}_{69}\text{O}_{3}\text{P} and a molecular weight of approximately 689 g/mol. It is primarily used as an antioxidant and stabilizer in various industrial applications, particularly in plastics and rubber formulations. This compound is known for its ability to prevent oxidation, thereby enhancing the longevity and performance of materials it is incorporated into. Tris(nonylphenyl) phosphite is also recognized by its Chemical Abstracts Service number 26523-78-4 and has been classified under various regulatory frameworks due to its environmental and health impacts .

The synthesis of tris(nonylphenyl) phosphite typically involves the reaction of nonylphenol with phosphorus trichloride. This reaction is characterized as a non-elementary process, where an intermediate product is formed before the final compound is synthesized. The general reaction can be represented as follows:

Nonylphenol+Phosphorus TrichlorideTris nonylphenyl phosphite+Hydrochloric Acid\text{Nonylphenol}+\text{Phosphorus Trichloride}\rightarrow \text{Tris nonylphenyl phosphite}+\text{Hydrochloric Acid}

During this reaction, the presence of an organic catalyst can facilitate the process, which usually occurs under controlled temperature conditions (75-150 °C) to optimize yield and minimize byproducts .

In aqueous environments, tris(nonylphenyl) phosphite can hydrolyze, producing nonylphenol and phosphoric acid as byproducts, which poses environmental concerns due to the potential release of toxic substances .

Tris(nonylphenyl) phosphite exhibits significant biological activity, particularly in its toxicity profile. It has been classified as very toxic to aquatic life with long-lasting effects. Additionally, it may cause allergic skin reactions upon contact. These properties raise concerns regarding its environmental persistence and potential bioaccumulation in aquatic ecosystems .

Toxicological studies indicate that exposure to this compound can lead to adverse effects on aquatic organisms, which necessitates careful handling and regulation in industrial applications .

The primary method for synthesizing tris(nonylphenyl) phosphite involves the following steps:

  • Preparation: Nonylphenol is heated in a reaction vessel equipped with a stirrer.
  • Reaction: Phosphorus trichloride is gradually added while maintaining the temperature between 75-80 °C.
  • Insulation: The mixture is then thermally preserved at 145-150 °C for approximately three hours.
  • Post-reaction Processing: The product undergoes quality control checks, including acid value detection, before being filtered and packaged.

This method yields a product with a purity of around 94%, making it suitable for various applications in rubber and plastic industries .

Tris(nonylphenyl) phosphite is widely used across multiple industries due to its antioxidant properties:

  • Plastics: Acts as a stabilizer to prevent degradation during processing and use.
  • Rubber: Enhances the durability and longevity of natural and synthetic rubber products.
  • Coatings: Used in formulations for paints and coatings to improve resistance against oxidative degradation.

Moreover, ongoing regulatory scrutiny regarding its environmental impact may influence future applications and usage guidelines .

Interaction studies involving tris(nonylphenyl) phosphite focus on its behavior in various environments, particularly its interactions with other chemicals in formulations. Research indicates that it can interact with different polymers and additives, affecting their stability and performance. For instance, studies have shown that it can enhance the thermal stability of certain polymer blends while simultaneously acting as a plasticizer .

Furthermore, its hydrophobic nature contributes to significant adsorption on sediments when released into aquatic environments, thereby reducing bioavailability but raising concerns about long-term ecological impacts .

Several compounds share structural or functional similarities with tris(nonylphenyl) phosphite. Below is a comparison highlighting their unique characteristics:

Compound NameMolecular FormulaPrimary UseUnique Characteristics
Tris(4-nonylphenyl) phosphiteC45H69O3P\text{C}_{45}\text{H}_{69}\text{O}_{3}\text{P}Antioxidant in plasticsBranched structure enhances compatibility
Di(nonylphenyl) phenylphosphiteC30H47O3P\text{C}_{30}\text{H}_{47}\text{O}_{3}\text{P}StabilizerLower toxicity compared to tris variant
NonylphenolC15H24O\text{C}_{15}\text{H}_{24}\text{O}SurfactantKnown endocrine disruptor

Tris(nonylphenyl) phosphite stands out due to its specific application as an antioxidant in high-performance materials while also being subject to regulatory scrutiny due to its toxicity profiles compared to similar compounds .

Reaction Mechanisms: Phosphorus Trichloride and Nonylphenol Interactions

The synthesis of TNPP involves the reaction of phosphorus trichloride (PCl₃) with nonylphenol. This stepwise nucleophilic substitution proceeds via the interaction of the hydroxyl group of nonylphenol with the electrophilic phosphorus center in PCl₃. Each substitution releases hydrogen chloride (HCl) as a by-product, culminating in the trisubstituted phosphite ester. The general reaction is represented as:
$$ \text{PCl}_3 + 3 \text{Nonylphenol} \rightarrow \text{Tris(nonylphenyl) phosphite} + 3 \text{HCl} $$
The reaction is typically conducted under agitation and controlled heating (25–130°C) to facilitate HCl evolution and prevent side reactions [1]. Maintaining a slight excess of nonylphenol ensures complete consumption of PCl₃, minimizing residual chloride impurities [1] [4].

Process Optimization Strategies: Excess Nonylphenol Utilization

A key optimization involves using a 4–8% stoichiometric excess of nonylphenol relative to PCl₃ [1]. This excess serves dual purposes:

  • Driving Reaction Completion: By Le Chatelier’s principle, excess nonylphenol shifts the equilibrium toward TNPP formation, ensuring >99% conversion of PCl₃ [1].
  • Neutralizing Residual HCl: Excess nonylphenol reacts with unreacted HCl, reducing the acid number of the final product to ≤0.1 [1].
    Process parameters such as temperature gradients (gradual heating to 130°C during reagent addition) and agitation rates are critical to homogenize the reaction mixture and prevent localized overheating [1] [4].

Post-Synthesis Purification: Thin-Film Distillation Techniques

Post-reaction purification employs thin-film distillation to remove excess nonylphenol and residual HCl. This method operates under high vacuum (0.01–5 mm Hg) and elevated temperatures (150–250°C), enabling efficient separation of high-boiling-point components [1]. The distillation achieves:

  • Residual Nonylphenol Content: ≤0.1 wt%
  • Chloride Impurities: ≤90 ppm
  • Acid Number: ≤0.1 [1]
    Thin-film distillation outperforms conventional batch distillation by reducing thermal degradation risks and enhancing throughput, making it ideal for industrial-scale production [1] [4].

Comparison of Traditional vs. Advanced Manufacturing Protocols

ParameterTraditional MethodsAdvanced Protocols (e.g., [1])
Nonylphenol Excess≤4%6–8%
PurificationBatch distillation under atmospheric pressureThin-film distillation under vacuum (0.01–5 mm Hg)
Residual Chloride200–500 ppm≤90 ppm
Process Duration12–24 hours6–8 hours
ScalabilityLimited by batch sizeHigh throughput via continuous thin-film systems

Advanced protocols leverage excess nonylphenol and thin-film distillation to achieve superior product quality and operational efficiency. Traditional methods, in contrast, often required secondary purification steps to meet industry standards, increasing time and cost [1] [4].

Physical Description

COLOURLESS VISCOUS LIQUID.

Color/Form

Clear liquid

XLogP3

19.3

Boiling Point

300 °C, OECD Guideline 103 (Boiling point/boiling range), has an onset of degradation at 322 °C under nitrogen

Flash Point

207 °C (405 °F) - closed cup
207 °C c.c.

Density

0.98 g/cu cm at 20 °C
Relative density (water = 1): 0.98

LogP

log Kow = 14 (estimated via OECD Guideline 117 (Partition Coefficient (n-octanol / water), HPLC Method)
8

Melting Point

6 °C (pour point), OECD Guideline 102 (Melting point / Melting Range)

UNII

7KV2DH7E7A

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Tris(nonylphenyl)phosphite is a clear liquid. It is not soluble in water. USE: Tris(nonylphenyl)phosphite is an important commercial chemical that is used in making plastics and rubber products. It can be used in products that are in contact with food. EXPOSURE: Workers that use tris(nonylphenyl)phosphite may breathe in mists or have direct skin contact. The general population may be exposed to small amounts of tris(nonylphenyl)phosphite or breakdown products by eating food and drinking liquids stored in plastic containers containing tris(nonylphenyl)phosphite or from direct skin contact with products containing tris(nonylphenyl)phosphite. If tris(nonylphenyl)phosphite is released to the environment, it will be broken down in air. It is expected to be broken down slowly in water. It will move into air from moist soil and water surfaces. It is not expected to move through soil. It will not be broken down by microorganisms, and is not expected to build up in aquatic organisms. RISK: Data on the potential for tris(nonylphenyl)phosphite to produce toxic effects in humans or animals were not available. Data on the potential for tris(nonylphenyl)phosphite to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for tris(nonylphenyl)phosphite to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.058 Pa at 25 °C (0.000435 mm Hg), extrapolated from measured data at higher temperatures
Vapor pressure, Pa at 25 °C: 0.058

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

Chlorine
Di(nonylphenyl)phenylphosphite (CAS 25417-08-7); Typical concentration (% w/w): 0.05% w/w.
Phenol (CAS 108-95-2); Typical concentration (% w/w): < 0.1% w/w.
Nonylphenol (CAS 25154-52-3); Typical concentration (% w/w): < 5% w/w.

Other CAS

26523-78-4
16784-72-8

Wikipedia

Tris(2-nonylphenyl) phosphite
Tris(nonylphenyl)phosphite

Use Classification

Cosmetics -> Antioxidant

Methods of Manufacturing

Tris(nonylphenyl)phosphite is produced by reaction between nonylphenol and phosphorus trichloride in the presence of organic catalyst.
An improved process for the preparation of tris(nonylphenyl) phosphite is described which includes the steps of combining at least a 4 weight percent excess of nonylphenol (preferably 8 weight percent excess) with PCl cubed with agitation and heating sufficient to liberate HCl formed during the synthetic reaction as a by-product and removing the excess nonylphenol from the tris(nonylphenyl) phosphite by thin film distillation to reduce the residual chloride level to 90 ppm or less, an acid number of 0.1 or less and a nonylphenol content after stripping of 0.1 weight percent or less. The temperature of the reaction was from room temperature to 130 degrees C, and the temperature of the evaporator which removes the excess nonylphenol is from 100 degrees C to 350 degrees C, preferably from 150 degrees C to 250 degrees C, under a system vacuum of from 0.01 mm Hg to 5 mm Hg.

General Manufacturing Information

Phenol, 2-nonyl-, 1,1',1''-phosphite: INACTIVE

Analytic Laboratory Methods

This paper describes an analytical procedure to verify the "TNPP-free" statement in multilayer laminates used for bag-in-box packaging. The method involves extraction of TNPP from laminates with organic solvents followed by detection/quantification by LC-MS/MS using the atmospheric pressure chemical ionisation (APCI) mode. A further acidic treatment of the latter extract allows the release of 4NP from potentially extracted TNPP. 4NP is then analysed by LC-MS/MS using electrospray ionisation (ESI) mode. This two-step analytical procedure ensures not only TNPP quantification in laminates, but also allows the flagging of other possible sources of 4NP in such packaging materials, typically as non-intentionally added substances (NIAS). The limits of quantification were 0.50 and 0.48 ug dm sq. for TNPP and 4NP in laminates, respectively, with recoveries ranging between 87% and 114%. Usage of such analytical methodologies in quality control operations has pointed to a lack of traceability at the packaging supplier level and cross-contamination of extrusion equipment at the converter level, when TNPP-containing laminates are processed on the same machine beforehand.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Combustible liquids

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Modify: 2023-07-17

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